molecular formula C12H16 B065385 4-(2,4-Dimethylphenyl)-1-butene CAS No. 190974-78-8

4-(2,4-Dimethylphenyl)-1-butene

Cat. No.: B065385
CAS No.: 190974-78-8
M. Wt: 160.25 g/mol
InChI Key: AZKCABUVGREQQZ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-1-butene is an organic compound characterized by a butene chain attached to a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylphenyl)-1-butene typically involves the alkylation of 2,4-dimethylphenyl derivatives with butene precursors. One common method is the Friedel-Crafts alkylation, where 2,4-dimethylbenzene reacts with 1-butene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dimethylphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the double bond in the presence of a palladium catalyst can yield 4-(2,4-dimethylphenyl)butane.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.

Major Products:

    Oxidation: 4-(2,4-Dimethylphenyl)butan-2-one or 4-(2,4-Dimethylphenyl)butanoic acid.

    Reduction: 4-(2,4-Dimethylphenyl)butane.

    Substitution: 4-(2,4-Dimethyl-3-bromophenyl)-1-butene or 4-(2,4-Dimethyl-3-nitrophenyl)-1-butene.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: Utilized in the production of polymers and advanced materials due to

Properties

IUPAC Name

1-but-3-enyl-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-5-6-12-8-7-10(2)9-11(12)3/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKCABUVGREQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641222
Record name 1-(But-3-en-1-yl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190974-78-8
Record name 1-(But-3-en-1-yl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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